Conexipyrones A
Description
Conexipyrones A-C are tetra-substituted α-pyrone derivatives identified from the soil actinobacterium Conexibacter woesei . These compounds play a critical role as sulfate shuttles in the biosynthesis of caprazamycin, a liponucleoside antibiotic. Structurally, conexipyrones feature a unique tetra-substituted α-pyrone core, distinguishing them from simpler triketide pyrones (e.g., triketide pyrones in caprazamycin biosynthesis) . Their biosynthesis involves a type III polyketide synthase (PKS), as demonstrated through isotope-enriched precursor feeding studies . Functionally, conexipyrones act as sulfate acceptors via the PAPS-dependent sulfotransferase CwoeST and subsequently donate sulfate groups to caprazamycin intermediates through the PAPS-independent arylsulfate sulfotransferase Cpz4, enabling a two-step sulfation process critical for antibiotic maturation .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.262 |
IUPAC Name |
6-Isobutyl-3,5-dimethyl-2H-pyran-2,4-diol |
InChI |
InChI=1S/C11H18O3/c1-6(2)5-9-7(3)10(12)8(4)11(13)14-9/h6,11-13H,5H2,1-4H3 |
InChI Key |
VJLBIJLULJGYEL-UHFFFAOYSA-N |
SMILES |
OC1C(C)=C(O)C(C)=C(CC(C)C)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Conexipyrones A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of α-Pyrones
The following table summarizes key differences between conexipyrones A and structurally or functionally related α-pyrones:
Key Comparative Insights
(a) Structural Differentiation
- Substitution Pattern : this compound are tetra-substituted , enabling enhanced molecular rigidity and interaction with sulfotransferases compared to triketide pyrones (tri-substituted) or pseudopyronine B (di-substituted) .
- Side Chain Complexity : Unlike pseudopyronine B, which has a linear alkyl chain, conexipyrones lack extended hydrophobic side chains, suggesting specificity for enzymatic interactions rather than membrane disruption .
(c) Functional Roles
- Sulfation Mechanism : Conexipyrones uniquely mediate PAPS-independent sulfate transfer via Cpz4, a rare mechanism among α-pyrones, which typically depend on PAPS cofactors .
- Antibiotic vs. Antimicrobial Roles: Unlike pseudopyronine B (antimicrobial) or muironolide (siderophore), conexipyrones are specialized for antibiotic precursor modification, highlighting niche functional evolution .
Q & A
Q. How to design a study reconciling conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?
- Answer: Systematically test redox behavior under varying oxygen tensions (hypoxic vs. normoxic conditions). Quantify ROS levels via fluorescent probes (DCFH-DA) and antioxidant enzyme activity (SOD, CAT). Use electron paramagnetic resonance (EPR) to detect free radical intermediates. Triangulate results with transcriptomic data (e.g., Nrf2 pathway activation) .
Data Presentation and Validation
- Tables: Include raw data (e.g., NMR shifts, bioassay IC50 values) in supplementary materials. In-text tables should summarize trends (e.g., SAR correlations between logP and cytotoxicity).
- Figures: Prioritize high-impact visuals (e.g., crystal structure overlays, dose-response heatmaps). Annotate spectra with key peaks (δ 7.2 ppm for aromatic protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
